molecular formula C18H14O3 B2927021 4-(naphthalen-2-yloxymethyl)benzoic Acid CAS No. 149288-37-9

4-(naphthalen-2-yloxymethyl)benzoic Acid

Cat. No.: B2927021
CAS No.: 149288-37-9
M. Wt: 278.307
InChI Key: MCDIWKUXDMWKRQ-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-yloxymethyl)benzoic acid is an organic compound with the molecular formula C18H14O3 and a molecular weight of 278.3 g/mol It is characterized by the presence of a benzoic acid moiety linked to a naphthalene group via an oxymethyl bridge

Scientific Research Applications

4-(Naphthalen-2-yloxymethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Future Directions

While specific future directions for 4-(naphthalen-2-yloxymethyl)benzoic Acid are not mentioned in the available resources, related compounds like 4-hydroxybenzoic acid have been identified as promising intermediates for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(naphthalen-2-yloxymethyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions. The general procedure involves the reaction of a boronic acid derivative of naphthalene with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-yloxymethyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-yl benzoate, while reduction could produce 4-(naphthalen-2-yloxymethyl)benzyl alcohol.

Mechanism of Action

The mechanism by which 4-(naphthalen-2-yloxymethyl)benzoic acid exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Naphthalen-1-yloxymethyl)benzoic acid
  • 4-(Phenylmethoxy)benzoic acid
  • 4-(Biphenyl-4-yloxymethyl)benzoic acid

Comparison

Compared to similar compounds, 4-(naphthalen-2-yloxymethyl)benzoic acid is unique due to the specific positioning of the naphthalene group, which can influence its reactivity and interactions. The presence of the naphthalene moiety may also impart distinct electronic and steric properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

4-(naphthalen-2-yloxymethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c19-18(20)15-7-5-13(6-8-15)12-21-17-10-9-14-3-1-2-4-16(14)11-17/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDIWKUXDMWKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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